![molecular formula C27H27N3O4S2 B2485710 (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533869-07-7](/img/structure/B2485710.png)
(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S2 and its molecular weight is 521.65. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
This compound is part of a broader class of chemicals involved in the synthesis of bioactive molecules. Researchers have synthesized various substituted compounds containing different functional groups to explore their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These synthesized compounds were confirmed through spectral data and screened for their potential biological activities (Patel et al., 2009).
Antihypertensive and Diuretic Agents
Another research application involves the synthesis of N-substituted quinazoline derivatives to investigate their diuretic, antihypertensive, and anti-diabetic potentials in rats. The compounds showed significant activity, with one compound exhibiting potent series activity compared to standard drugs (Rahman et al., 2014).
Anticancer Activities
Quinazoline derivatives have also been studied for their anticancer activities. Novel compounds have been synthesized and characterized, showing selective cytotoxic effects and NO-induction ability concerning tumor cell lines. Some compounds demonstrate antimicrobial action, linking structural characteristics and physicochemical parameters to biological results (Zablotskaya et al., 2013).
PI3K Inhibitors and Anticancer Agents
The compound's framework serves as a basis for creating novel PI3K inhibitors and anticancer agents through bioisostere. Synthesized derivatives have shown potent antiproliferative activities against various human cancer cell lines, with compound 1a significantly inhibiting the PI3K/AKT/mTOR pathway and tumor growth in a nude mice xenograft model (Shao et al., 2014).
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-3-29-25-23(34-4-2)12-7-13-24(25)35-27(29)28-26(31)20-14-16-21(17-15-20)36(32,33)30-18-8-10-19-9-5-6-11-22(19)30/h5-7,9,11-17H,3-4,8,10,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOORLIGVSZRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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